2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 2034344-67-5
VCID: VC6011478
InChI: InChI=1S/C18H15BrN2O3/c1-23-13-6-7-15(19)14(10-13)18(22)21-11-12-4-2-8-20-17(12)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22)
SMILES: COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Molecular Formula: C18H15BrN2O3
Molecular Weight: 387.233

2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide

CAS No.: 2034344-67-5

Cat. No.: VC6011478

Molecular Formula: C18H15BrN2O3

Molecular Weight: 387.233

* For research use only. Not for human or veterinary use.

2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide - 2034344-67-5

Specification

CAS No. 2034344-67-5
Molecular Formula C18H15BrN2O3
Molecular Weight 387.233
IUPAC Name 2-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5-methoxybenzamide
Standard InChI InChI=1S/C18H15BrN2O3/c1-23-13-6-7-15(19)14(10-13)18(22)21-11-12-4-2-8-20-17(12)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22)
Standard InChI Key TYNBWEINOXSZOP-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

2-Bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is characterized by a benzamide core substituted with bromine at position 2 and methoxy at position 5. The amide nitrogen connects to a (2-(furan-2-yl)pyridin-3-yl)methyl group, introducing heterocyclic complexity. The pyridine ring at position 3 bears a furan-2-yl substituent, creating a conjugated system that may influence electronic properties .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₆BrN₂O₃
Molecular Weight386.2 g/mol
Parent Benzamide2-Bromo-5-methoxy
Heterocyclic SubstituentPyridinyl-furan

The furan’s oxygen lone pairs and pyridine’s basic nitrogen create regions of electron density, potentially facilitating intermolecular interactions .

Synthesis and Preparation

Synthetic Pathway

A plausible synthesis involves coupling 2-bromo-5-methoxybenzoyl chloride with (2-(furan-2-yl)pyridin-3-yl)methylamine under reflux conditions. This mirrors methodologies observed in brominated benzamide syntheses, where N,N-dimethylformamide (DMF) and p-toluenesulfonic acid catalyze amide bond formation . Post-reaction workup typically includes sodium bicarbonate neutralization, solvent evaporation, and recrystallization from n-hexane or ethyl acetate .

Reaction Scheme

  • Benzoyl Chloride Formation: 2-Bromo-5-methoxybenzoic acid → Acid chloride using thionyl chloride.

  • Amine Preparation: (2-(Furan-2-yl)pyridin-3-yl)methylamine synthesized via nucleophilic substitution or reductive amination.

  • Coupling: Benzoyl chloride + amine → Target compound in DMF at 80–100°C .

Yield optimization (∼55%) aligns with similar bromo-furan syntheses, requiring careful control of stoichiometry and reaction time .

Physical and Chemical Properties

Thermodynamic and Solubility Data

While direct measurements are unavailable, extrapolations from analogous compounds suggest:

Table 2: Estimated Physicochemical Properties

PropertyValueSource Analog
LogP (Partition Coefficient)2.81
Solubility in Water0.109 mg/mL
Melting Point180–185°C (decomposes)

The bromine atom increases molecular weight and lipophilicity, while the methoxy group enhances solubility in polar aprotic solvents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (δ, ppm):

  • Bromo-aromatic protons: 7.45–7.60 (d, J = 8.5 Hz, H-3 and H-6) .

  • Methoxy group: 3.85 (s, OCH₃) .

  • Furan protons: 6.35 (dd, H-3), 7.20 (d, H-4), 7.45 (s, H-5) .

  • Pyridine protons: 8.50 (d, H-6), 7.95 (d, H-4) .

¹³C NMR would display carbonyl resonance at ∼168 ppm, with furan carbons at 110–150 ppm .

Mass Spectrometry

Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 385.0 ([M+H]⁺), with characteristic bromine isotope patterns (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

CompoundTargetActivity
NGD-4715MCH1 ReceptorAntagonist
5-Bromo-2-(furan-2-yl)UnknownAntibacterial

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